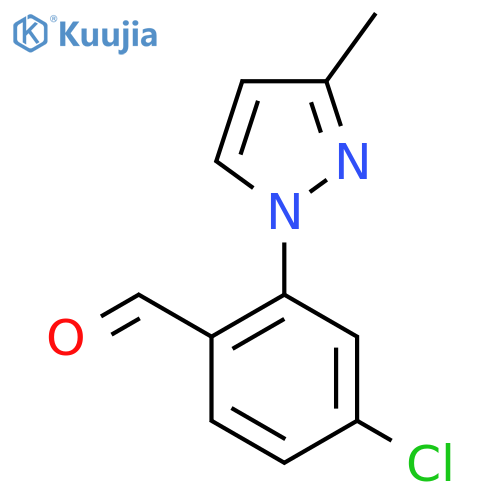Cas no 1596953-14-8 (4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

1596953-14-8 structure
商品名:4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 1596953-14-8
- ALXQAHXOJPEUNV-UHFFFAOYSA-N
- EN300-1292442
- 4-chloro-2-(3-methyl-pyrazol-1-yl)-benzaldehyde
- 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- SCHEMBL16555301
-
- インチ: 1S/C11H9ClN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3
- InChIKey: ALXQAHXOJPEUNV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C=O)=C(C=1)N1C=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 220.0403406g/mol
- どういたいしつりょう: 220.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292442-1.0g |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292442-250mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 250mg |
$579.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-1000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 1000mg |
$628.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-50mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-10000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 10000mg |
$2701.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-500mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-2500mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 2500mg |
$1230.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-5000mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 5000mg |
$1821.0 | 2023-09-30 | ||
| Enamine | EN300-1292442-100mg |
4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde |
1596953-14-8 | 100mg |
$553.0 | 2023-09-30 |
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
1596953-14-8 (4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量